molecular formula C12H8BrN3O3 B8335164 6-(6-Bromonicotinamido)nicotinic acid

6-(6-Bromonicotinamido)nicotinic acid

Cat. No.: B8335164
M. Wt: 322.11 g/mol
InChI Key: KUDZNMXLXDCYSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(6-Bromonicotinamido)nicotinic acid is a brominated derivative of nicotinic acid (vitamin B3) featuring a bromine atom at the 6-position of the pyridine ring and an amido group bridging two nicotinic acid moieties. Brominated nicotinic acid derivatives are often explored for their metabolic stability, binding affinity to enzymes like phosphoribosyltransferases, and altered reactivity compared to non-halogenated analogs .

Properties

Molecular Formula

C12H8BrN3O3

Molecular Weight

322.11 g/mol

IUPAC Name

6-[(6-bromopyridine-3-carbonyl)amino]pyridine-3-carboxylic acid

InChI

InChI=1S/C12H8BrN3O3/c13-9-3-1-7(5-14-9)11(17)16-10-4-2-8(6-15-10)12(18)19/h1-6H,(H,18,19)(H,15,16,17)

InChI Key

KUDZNMXLXDCYSH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1C(=O)O)NC(=O)C2=CN=C(C=C2)Br

Origin of Product

United States

Comparison with Similar Compounds

Structural and Substitutional Differences

The bromine atom and amido group in 6-(6-Bromonicotinamido)nicotinic acid distinguish it from other halogenated nicotinic acid derivatives. Key analogs include:

Compound Name Substituents Molecular Formula Key Properties
6-Bromo-5-chloronicotinic acid Br (C6), Cl (C5) C₆H₃BrClNO₂ Enhanced electrophilicity due to dual halogenation; used in cross-coupling reactions
5-Fluoro-6-bromonicotinic acid Br (C6), F (C5) C₆H₃BrFNO₂ Improved metabolic stability; fluorine reduces oxidative degradation
6-Hydroxynicotinic acid OH (C6) C₆H₅NO₃ Intermediate in bacterial degradation; susceptible to ring cleavage
6-Bromo-2-hydroxynicotinic acid Br (C6), OH (C2) C₆H₄BrNO₃ Dual functionality (Br and OH) enhances metal chelation potential
6-Bromo-4-iodonicotinic acid Br (C6), I (C4) C₆H₃BrINO₂ Heavy halogen substitution alters electronic properties for radiopharmaceutical use

Key Observations :

  • Bromine Position : Bromine at C6 (common in all analogs) increases steric bulk and resistance to nucleophilic attack compared to C2 or C4 substitutions .
  • Amido Group: The amido linker in this compound may enhance binding to enzymes like nicotinic acid phosphoribosyltransferase (NaPRTase) by mimicking natural substrates (e.g., nicotinic acid mononucleotide) .

Metabolic and Enzymatic Interactions

Bacterial Degradation Pathways
  • Nicotinic Acid Analogs : Pseudomonas fluorescens oxidizes nicotinic acid via hydroxylation at C6, forming 6-hydroxynicotinic acid, which undergoes ring cleavage to maleamic acid . Brominated analogs like this compound are likely resistant to this pathway due to steric hindrance from bromine, delaying CO₂ production .
  • Anaerobic Metabolism : Clostridial species reduce 6-hydroxynicotinic acid to 6-oxo-tetrahydronicotinic acid using ferredoxin. Brominated derivatives may inhibit this reduction due to electron-withdrawing effects .
Enzyme Binding and Inhibition
  • Phosphoribosyltransferases : Human NaPRTase binds nicotinic acid via conserved residues (Y21, H213, R318). Brominated analogs may disrupt this interaction due to altered electronic profiles, reducing NAD biosynthesis efficiency .
  • Comparison with Nicotinamide Derivatives : Unlike nicotinamide phosphoribosyltransferase (NAMPT), which binds inhibitors like FK866 via a hydrophobic tunnel, NaPRTase lacks this feature, making brominated nicotinic acids less potent as anticancer agents .

Physicochemical Properties

  • Solubility and Reactivity : Bromine increases molecular weight and lipophilicity, reducing aqueous solubility compared to hydroxyl or carboxyl derivatives. For example, 6-Bromo-5-chloronicotinic acid has a logP ~2.1, while 6-hydroxynicotinic acid is more polar (logP ~0.5) .
  • Thermal Stability : Bromine’s electronegativity stabilizes the pyridine ring against thermal degradation, as seen in 5-fluoro-6-bromonicotinic acid (decomposition >200°C) .

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